5-fluoro-4-(4-methoxyphenyl)-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine
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Overview
Description
5-fluoro-4-(4-methoxyphenyl)-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a pyrazolyl-ethyl-piperazinyl moiety attached to a pyrimidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine core, followed by the introduction of the fluorine atom and the methoxyphenyl group through electrophilic aromatic substitution reactions. The pyrazolyl-ethyl-piperazinyl moiety is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-(4-methoxyphenyl)-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-fluoro-4-(4-methoxyphenyl)-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
- 5-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 5-fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol
Uniqueness
Compared to similar compounds, 5-fluoro-4-(4-methoxyphenyl)-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O/c1-28-17-5-3-16(4-6-17)19-18(21)20(23-15-22-19)26-12-9-25(10-13-26)11-14-27-8-2-7-24-27/h2-8,15H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYUGBQFFFTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CCN4C=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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